molecular formula C24H21ClN4O2S B12038946 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide

2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B12038946
M. Wt: 465.0 g/mol
InChI Key: GXLYURVRGZGUAK-VULFUBBASA-N
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Description

2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a benzimidazole core, a chlorobenzyl group, and a methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid.

    Introduction of Chlorobenzyl Group: The chlorobenzyl group is introduced via nucleophilic substitution reactions, often using 4-chlorobenzyl chloride.

    Formation of Acetohydrazide: The acetohydrazide moiety is formed by reacting acetic acid hydrazide with the intermediate compound.

    Final Coupling: The final product is obtained by coupling the benzimidazole intermediate with the acetohydrazide derivative under appropriate conditions, such as refluxing in ethanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols, depending on the specific functional groups reduced.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to various biological macromolecules, potentially inhibiting their function. The chlorobenzyl and methoxyphenyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide
  • 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide
  • 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide

Uniqueness

The unique combination of the benzimidazole core, chlorobenzyl group, and methoxyphenyl moiety in 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide provides distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide is a complex organic molecule belonging to the class of benzimidazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound, including the benzimidazole nucleus and various substituents, suggest a broad spectrum of biological activities.

Chemical Structure and Properties

  • Molecular Formula : C23H20ClN5OS
  • Molecular Weight : 479.9 g/mol
  • IUPAC Name : this compound
  • InChI Key : ZMWDWIMMBRMMQK-LQKURTRISA-N

The structure features a benzimidazole core, which is known for its pharmacological importance, and a sulfanyl group that may enhance its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds with a benzimidazole scaffold exhibit significant antimicrobial properties. A study evaluated various benzimidazole derivatives for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results highlighted that certain derivatives demonstrated promising antibacterial effects, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as ampicillin and ciprofloxacin .

CompoundMIC (μg/ml)Bacterial Strain
This compound50S. typhi
Standard (Ciprofloxacin)25S. typhi

The compound exhibited notable activity against Salmonella typhi, suggesting its potential as a therapeutic agent for bacterial infections.

Antifungal Activity

In addition to antibacterial properties, this compound has been investigated for antifungal activity. Studies have shown that benzimidazole derivatives can inhibit fungal growth, particularly against Candida albicans. The presence of the methoxy group may enhance the compound's lipophilicity, improving its ability to penetrate fungal cell walls .

Anticancer Potential

The anticancer potential of benzimidazole derivatives has been extensively studied. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. Mechanistic studies suggest that these compounds may induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the benzimidazole moiety interacts with DNA or enzymes involved in cellular metabolism, leading to inhibition of growth in microbial and cancerous cells. Additionally, the sulfanyl group may play a role in enhancing the reactivity of the compound towards these targets.

Case Studies and Research Findings

A comprehensive review on benzimidazole derivatives highlighted their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. For instance:

  • A study found that a related benzimidazole derivative exhibited significant inhibition of acetylcholinesterase (AChE), indicating potential applications in treating neurodegenerative diseases .
  • Another research effort demonstrated that compounds bearing similar structures had effective anti-inflammatory properties, further supporting the therapeutic versatility of this class of compounds .

Properties

Molecular Formula

C24H21ClN4O2S

Molecular Weight

465.0 g/mol

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C24H21ClN4O2S/c1-31-20-12-8-17(9-13-20)14-26-28-23(30)16-32-24-27-21-4-2-3-5-22(21)29(24)15-18-6-10-19(25)11-7-18/h2-14H,15-16H2,1H3,(H,28,30)/b26-14+

InChI Key

GXLYURVRGZGUAK-VULFUBBASA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl

Origin of Product

United States

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